2-Methyl-2-pentyloxirane

Description

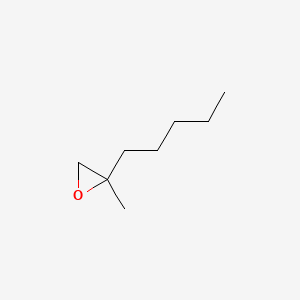

Structure

2D Structure

3D Structure

Properties

CAS No. |

53907-75-8 |

|---|---|

Molecular Formula |

C8H16O |

Molecular Weight |

128.21 g/mol |

IUPAC Name |

2-methyl-2-pentyloxirane |

InChI |

InChI=1S/C8H16O/c1-3-4-5-6-8(2)7-9-8/h3-7H2,1-2H3 |

InChI Key |

SMSAOBIPMBKJOU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC1(CO1)C |

Origin of Product |

United States |

Synthetic Methodologies for 2 Methyl 2 Pentyloxirane and Its Stereoisomers

Enantioselective and Asymmetric Synthesis Approaches

Enantioselective approaches to 2-Methyl-2-pentyloxirane would typically involve either the asymmetric epoxidation of the corresponding prochiral alkene, 2-methyl-1-heptene, or the kinetic resolution of a racemic mixture of this compound.

Biocatalytic Synthesis and Enantiomeric Resolution of this compound

Biocatalysis offers a powerful tool for the synthesis of enantiomerically pure epoxides through two main strategies: bio-epoxidation and enzymatic kinetic resolution.

Epoxide Hydrolase-Mediated Transformations

Epoxide hydrolases (EHs) are enzymes that catalyze the hydrolysis of epoxides to their corresponding diols. In the context of a racemic mixture of this compound, an enantioselective EH would preferentially hydrolyze one enantiomer, allowing for the separation of the unreacted, enantiomerically enriched epoxide and the resulting diol. Microbial sources, such as bacteria from the genera Rhodococcus and Nocardia, are known to possess epoxide hydrolases that are effective for the resolution of 2,2-disubstituted epoxides rsc.org. The enantioselectivity of these enzymes is highly dependent on the substrate structure.

While no specific data for this compound is available, a hypothetical kinetic resolution using an epoxide hydrolase could be represented as follows:

Hypothetical Data for Epoxide Hydrolase-Mediated Kinetic Resolution of (±)-2-Methyl-2-pentyloxirane

| Enzyme Source | Substrate | Product 1 (Unreacted Epoxide) | Product 2 (Diol) | Conversion (%) | Enantiomeric Excess (ee) of Epoxide (%) | Enantiomeric Excess (ee) of Diol (%) |

| Rhodococcus sp. | (±)-2-Methyl-2-pentyloxirane | (S)-2-Methyl-2-pentyloxirane | (R)-2-Methylheptane-1,2-diol | 50 | >99 | >99 |

| Aspergillus niger | (±)-2-Methyl-2-pentyloxirane | (R)-2-Methyl-2-pentyloxirane | (S)-2-Methylheptane-1,2-diol | 50 | >99 | >99 |

Note: This table is illustrative and not based on actual experimental data for this compound.

Chemo-Enzymatic Pathways to Chiral this compound

Chemo-enzymatic pathways combine chemical synthesis with biocatalytic transformations to achieve a desired chiral product. For this compound, a possible route could involve the lipase-catalyzed formation of a peracid, which then acts as an oxidant for the epoxidation of 2-methyl-1-heptene frontiersin.org. While this method is generally not enantioselective, it can be coupled with a subsequent enzymatic kinetic resolution of the resulting racemic epoxide as described above.

Another chemo-enzymatic approach could involve the enzymatic desymmetrization of a prochiral precursor, though this is less common for the direct synthesis of 2,2-disubstituted oxiranes.

Chiral Catalyst Development for Epoxidation

The asymmetric epoxidation of unfunctionalized trisubstituted alkenes like 2-methyl-1-heptene is a well-studied area, with several classes of chiral catalysts being developed.

Chiral manganese(III)-salen complexes, pioneered by Jacobsen and Katsuki, are effective catalysts for the asymmetric epoxidation of a wide range of unfunctionalized olefins, including trisubstituted alkenes organic-chemistry.orgsemanticscholar.org. The enantioselectivity is influenced by the structure of the salen ligand, the nature of the axial ligand, and the reaction conditions. For the epoxidation of 2-methyl-1-heptene, a chiral Mn(III)-salen catalyst could theoretically provide direct access to enantioenriched this compound.

Other notable catalyst systems for asymmetric epoxidation include those based on chiral ketones (e.g., Shi epoxidation) and iron complexes rsc.orgnih.gov. These catalysts often utilize environmentally benign oxidants like hydrogen peroxide or potassium peroxymonosulfate.

Hypothetical Data for Chiral Catalyst-Mediated Asymmetric Epoxidation of 2-Methyl-1-heptene

| Catalyst System | Oxidant | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee) (%) |

| Chiral Mn(III)-salen | NaOCl | CH₂Cl₂ | 0 | 85 | 90 (R) |

| Chiral Ketone (Shi-type) | Oxone | CH₃CN/H₂O | 0 | 92 | 85 (S) |

| Chiral Iron Complex | H₂O₂ | Acetonitrile | -20 | 78 | 95 (R) |

Note: This table is illustrative and not based on actual experimental data for this compound.

Stereocontrol in this compound Synthesis

Achieving a high degree of stereocontrol in the synthesis of this compound is paramount for obtaining enantiomerically pure material. In catalyst-controlled asymmetric epoxidation, the facial selectivity of the attack on the double bond of 2-methyl-1-heptene is dictated by the chiral environment of the catalyst's active site. The interaction between the substrate and the chiral ligand determines which face of the alkene is preferentially epoxidized.

In biocatalytic kinetic resolution, stereocontrol is governed by the specific binding of one enantiomer of the epoxide into the active site of the epoxide hydrolase. The enzyme's three-dimensional structure creates a chiral pocket that selectively accommodates and hydrolyzes one enantiomer at a much faster rate than the other.

Novel Synthetic Strategies for 2,2-Disubstituted Oxiranes

Recent advances in organic synthesis have led to novel strategies for the preparation of 2,2-disubstituted oxiranes. One such approach is the Corey-Chaykovsky reaction, which involves the reaction of a ketone with a sulfur ylide to form an epoxide. The development of asymmetric versions of this reaction, using chiral sulfur ylides or chiral catalysts, could provide a route to enantioenriched this compound starting from 2-heptanone.

Another emerging area is the use of organocatalysis for asymmetric epoxidation. Chiral organic molecules can catalyze the epoxidation of alkenes with high enantioselectivity, offering a metal-free alternative to traditional methods wikipedia.org.

Reactivity and Advanced Chemical Transformations of 2 Methyl 2 Pentyloxirane

Ring-Opening Reactions

Ring-opening reactions are characteristic of epoxides, driven by the relief of ring strain. libretexts.org These transformations can be initiated by either nucleophiles or electrophiles (under acidic conditions). For a 2,2-disubstituted epoxide like 2-Methyl-2-pentyloxirane, the site of nucleophilic attack is dictated by the reaction conditions.

Carbonylation and Lactone Formation

The ring-expansion carbonylation of epoxides is a modern synthetic method for producing β-lactones. bwise.kr This reaction typically involves a bimetallic catalyst system, such as a Lewis acidic cation combined with a nucleophilic cobaltate anion. datapdf.com Research has shown that 2,2-disubstituted epoxides can be effectively carbonylated to form β,β-disubstituted β-lactones. datapdf.comresearchgate.net Mechanistic studies suggest that the turnover-limiting step is the initial nucleophilic ring-opening of the epoxide by the cobaltate catalyst. datapdf.com While this methodology is established for the class of 2,2-disubstituted epoxides, its specific application to this compound, including yields and reaction conditions, has not been reported in the scientific literature.

Frustrated Lewis Pair (FLP) Mediated Ring-Opening

The ring-opening of epoxides using Frustrated Lewis Pairs (FLPs) represents a significant advancement in metal-free catalysis. FLPs are combinations of sterically hindered Lewis acids and Lewis bases that are unable to form a classical adduct, leading to unique reactivity. This unquenched reactivity can be harnessed to activate and cleave small molecules, including the strained three-membered ring of epoxides.

While studies have not specifically focused on this compound, the mechanism can be inferred from research on other substituted oxiranes, such as 2-methyloxirane and 2-phenyloxirane. The reaction is initiated by the activation of the epoxide's oxygen atom by the Lewis acidic component (typically a borane) of the FLP. This coordination enhances the electrophilicity of the ring carbons. Subsequently, the Lewis basic component (typically a phosphine) of a second FLP molecule performs an intermolecular nucleophilic attack on one of the epoxide's carbon atoms.

| Frustrated Lewis Pair (FLP) | Epoxide Substrate | Resulting Product Type | Reference |

|---|---|---|---|

| tBu₂PCH₂BPh₂ | 2-Methyloxirane | Six-membered zwitterionic heterocycle | |

| tBu₂PCH₂BPh₂ | 2-Phenyloxirane | Six-membered zwitterionic heterocycle | |

| o-Ph₂P(C₆H₄)BCat | 2-(Trifluoromethyl)oxirane | Seven-membered zwitterionic heterocycle |

Conversion to Other Heterocyclic Systems

Stereoretentive Transformations to Chiral Aziridines

The conversion of epoxides to aziridines is a valuable transformation in organic synthesis, providing access to key nitrogen-containing building blocks. Achieving this transformation with retention of stereochemistry is crucial when starting from a chiral epoxide like (R)- or (S)-2-Methyl-2-pentyloxirane. A well-established and reliable method for this stereoretentive synthesis involves a two-step sequence.

The first step is the nucleophilic ring-opening of the epoxide with an azide (B81097) source, such as sodium azide (NaN₃). This reaction proceeds via an Sₙ2 mechanism, where the azide nucleophile attacks one of the electrophilic carbons of the epoxide ring. For a trisubstituted epoxide like this compound, this attack occurs regioselectively at the less substituted carbon (the CH₂ group), leading to an inversion of stereochemistry at that center.

The resulting β-azido alcohol intermediate is then subjected to a second step that closes the ring to form the aziridine. This is typically achieved by converting the hydroxyl group into a good leaving group (e.g., a tosylate or mesylate) followed by intramolecular cyclization, or more commonly, by using a reagent like triphenylphosphine (B44618) (PPh₃). Triphenylphosphine reacts with the azide to form a phosph

Mechanistic Investigations and Kinetic Studies of 2 Methyl 2 Pentyloxirane Reactions

Elucidation of Reaction Mechanisms for Ring-Opening Processes

The ring-opening of an unsymmetrical epoxide like 2-Methyl-2-pentyloxirane can proceed through different mechanisms, primarily dictated by the pH of the reaction medium. These processes, catalyzed by either acid or base, determine the regiochemical outcome of the reaction.

Acid-Catalyzed Ring-Opening: Under acidic conditions, the epoxide oxygen is first protonated, creating a highly reactive intermediate with a good leaving group (a hydroxyl group). libretexts.org This initial step is a rapid equilibrium. The subsequent nucleophilic attack is the rate-determining step. For this compound, which has a tertiary and a primary carbon on the epoxide ring, the nucleophile preferentially attacks the more substituted (tertiary) carbon. This regioselectivity is attributed to the electronic stabilization of the transition state, which has significant carbocationic character at the tertiary center (an S(_N)1-like mechanism). libretexts.orgunicamp.br The positive charge is better stabilized by the inductive effects of the two alkyl groups (methyl and pentyl). The mechanism can be described as a hybrid between S(_N)1 and S(_N)2, often termed a "borderline" S(_N)2 mechanism, where C-O bond breaking is more advanced than C-Nucleophile bond formation in the transition state. libretexts.orgunicamp.br

Base-Catalyzed Ring-Opening: In the presence of a strong base or nucleophile (e.g., hydroxide (B78521) or an alkoxide), the ring-opening follows a classic S(_N)2 mechanism. libretexts.orgmasterorganicchemistry.comyoutube.com The nucleophile directly attacks one of the electrophilic carbons of the epoxide ring. Due to steric hindrance from the methyl and pentyl groups at the tertiary carbon, the attack occurs at the less sterically hindered primary carbon. masterorganicchemistry.comyoutube.com This reaction proceeds with an inversion of stereochemistry at the site of attack. Unlike the acid-catalyzed pathway, there is no prior protonation of the epoxide oxygen; the high ring strain (approximately 13 kcal/mol) is sufficient to drive the reaction forward with a strong nucleophile. libretexts.orgmasterorganicchemistry.com

Identification of Turnover-Limiting Steps in Catalytic Systems

In catalytic systems designed for epoxide transformations, identifying the turnover-limiting or rate-determining step is crucial for optimizing catalyst performance. While specific studies on this compound are not prevalent, mechanistic investigations of similar epoxides, particularly in hydrolytic kinetic resolution (HKR) using metal-salen complexes, provide valuable models.

For the widely studied (salen)Co(III)-catalyzed HKR, kinetic analyses have shown a second-order rate dependence on the catalyst concentration. This indicates that the rate-limiting step involves a cooperative bimetallic mechanism where two catalyst molecules participate in the transition state. nih.govnih.gov One metal complex acts as a Lewis acid to activate the epoxide, while a second delivers the nucleophile (e.g., a hydroxide ion). nih.govnih.gov Therefore, the epoxide ring-opening event itself, facilitated by this cooperative interaction, is the turnover-limiting step. nih.govnih.gov

Influence of Catalysts and Reaction Conditions on Pathway Selectivity

The choice of catalyst and reaction conditions exerts profound control over the regioselectivity of the ring-opening of this compound.

Acidic vs. Basic Conditions: As established, acidic conditions favor nucleophilic attack at the tertiary carbon (C2), while basic conditions direct the nucleophile to the primary carbon (C1). This fundamental difference allows for the selective synthesis of different constitutional isomers. Computational studies on model compounds like 2,2-dimethyloxirane (B32121) confirm these principles, showing that under basic conditions, steric repulsion governs the selectivity, whereas under acidic conditions, electronic factors and substrate predistortion after protonation dominate. bohrium.comresearchgate.net

Lewis Acid Catalysis: Lewis acid catalysts, such as metal-salen complexes, function by coordinating to the epoxide oxygen, thereby activating it towards nucleophilic attack. In the context of asymmetric catalysis with chiral salen complexes, this coordination imposes a specific geometry on the epoxide, allowing the nucleophile to be delivered with high enantioselectivity and regioselectivity. nih.govnih.gov

The following table illustrates the typical regioselectivity observed in the ring-opening of an analogous trisubstituted epoxide under different catalytic conditions.

| Conditions | Nucleophile | Major Product (Attack at) | Mechanism Type |

|---|---|---|---|

| H₂SO₄ (catalytic), H₂O | H₂O | Tertiary Carbon | SN1-like |

| NaOH, H₂O | OH⁻ | Primary Carbon | SN2 |

| NaOCH₃, CH₃OH | CH₃O⁻ | Primary Carbon | SN2 |

| (salen)Co(III) catalyst, H₂O | H₂O | Primary Carbon | Cooperative Catalytic |

Kinetic Analysis of this compound Transformations

Acid-Catalyzed Hydrolysis: The reaction rate is typically first-order with respect to both the epoxide concentration and the concentration of the acid catalyst (H(_3)O).

Rate = k[Epoxide][H] This is consistent with a mechanism involving a pre-equilibrium protonation followed by a rate-determining attack by a water molecule. researchgate.net

Base-Catalyzed Hydrolysis: The reaction is first-order in both the epoxide and the hydroxide ion concentration, characteristic of an S(_N)2 process.

Rate = k[Epoxide][OH]

Kinetic studies on various epoxides show that substitution patterns significantly affect the rate constants. For instance, studies on atmospherically relevant hydroxy epoxides revealed that the rate of acid-catalyzed ring-opening is much slower than for their non-hydroxylated equivalents, demonstrating the strong influence of neighboring functional groups. nih.gov

The table below presents hypothetical kinetic data for the hydrolysis of a trisubstituted epoxide to illustrate how reaction conditions affect the rate constant.

| Conditions | Rate Law | Hypothetical Rate Constant (k) |

|---|---|---|

| 0.1 M HCl | k[Epoxide][H⁺] | 5.0 x 10⁻⁴ M⁻¹s⁻¹ |

| Neutral (pH 7) | k[Epoxide] | 1.0 x 10⁻⁹ s⁻¹ |

| 0.1 M NaOH | k[Epoxide][OH⁻] | 2.0 x 10⁻⁵ M⁻¹s⁻¹ |

Stereochemical Control and Chiral Pool Applications

Enantioselective Transformations Utilizing 2-Methyl-2-pentyloxirane

There is a lack of published research on the specific enantioselective transformations that utilize this compound as a substrate or reagent. In principle, as a chiral epoxide, it could undergo various stereospecific ring-opening reactions with a range of nucleophiles, catalyzed by chiral catalysts to yield enantiomerically enriched products. However, specific studies, detailed research findings, or data tables documenting such transformations for this compound could not be located.

Role as a Chiral Building Block in Complex Molecule Synthesis

While chiral epoxides are fundamental building blocks in the synthesis of complex molecules, the specific use of this compound as a chiral synthon is not described in the available literature.

For illustrative purposes, a structurally related but more complex epoxide, (R)- and (S)-2-methyl-5-(2-methyloxiran-2-yl)pentan-2-ol , has been utilized as a key chiral building block. Research by Serra and De Simeis demonstrates its application in the stereospecific synthesis of the natural flavor, linaloyl oxide. researchgate.netmdpi.com In their work, the enantiomers of this epoxide undergo a stereospecific cyclization catalyzed by (+)-10-camphorsulfonic acid. researchgate.netmdpi.com This reaction proceeds with high stereocontrol, showcasing how a chiral epoxide containing a 2-methyl-2-alkyloxirane moiety can be pivotal in constructing complex cyclic molecules with defined stereochemistry. researchgate.netmdpi.com

It is crucial to note that this example involves a different, more functionalized molecule and not this compound itself.

Development of Methods for Retention of Stereochemistry in Derived Products

No specific methods have been reported in the literature for the retention of stereochemistry in products derived directly from this compound. Generally, reactions of chiral epoxides, such as nucleophilic ring-opening, often proceed via mechanisms like the SN2 pathway, which results in an inversion of stereochemistry at the center of attack. Methodologies to achieve retention of stereochemistry would typically involve a double inversion process or other complex synthetic strategies, none of which have been documented for this specific compound.

Computational Chemistry and Theoretical Studies of 2 Methyl 2 Pentyloxirane

Molecular Modeling of Reactivity and Ring Strain

The reactivity of epoxides is fundamentally linked to the inherent strain within their three-membered ring structure. Molecular modeling allows for the quantification of this strain. The ideal bond angle for an sp³-hybridized carbon atom is approximately 109.5°. In an oxirane ring, the internal C-C-O and C-O-C bond angles are compressed to around 60°, leading to significant angle strain. wikipedia.org This deviation from ideal geometry results in poor overlap of the atomic orbitals forming the ring's sigma bonds, making these bonds weaker and more susceptible to cleavage. wikipedia.org

Computational models, such as those using Density Functional Theory (DFT), can calculate the strain energy by comparing the energy of the cyclic molecule to an analogous, strain-free acyclic structure. For simple epoxides, this ring strain energy is typically in the range of 25-30 kcal/mol. This stored energy is released during ring-opening reactions, providing a strong thermodynamic driving force for the high reactivity of epoxides. mdpi.com

| Parameter | Oxirane Ring (Calculated) | Ideal sp³ Geometry (Acyclic Ether) | Deviation (Angle Strain) |

|---|---|---|---|

| C2-O-C3 Bond Angle | ~61° | ~109.5° | ~48.5° |

| O-C2-C3 Bond Angle | ~59.5° | ~109.5° | ~50° |

Data is illustrative and based on typical values for substituted oxiranes calculated using computational methods.

Prediction of Regio- and Stereoselectivity in Chemical Reactions

Computational chemistry is particularly effective in predicting the regioselectivity of epoxide ring-opening reactions, which depends heavily on the reaction conditions (acidic vs. basic/nucleophilic). For an unsymmetrical epoxide like this compound, a nucleophile can attack either the tertiary carbon (C2) or the primary carbon (C3).

Under basic or neutral conditions, the reaction is typically governed by sterics and follows an Sₙ2-like mechanism. mdpi.comresearchgate.net Theoretical models predict that the nucleophile will preferentially attack the less sterically hindered carbon atom. mdpi.comic.ac.uk In this compound, this is the C3 position. Computational calculations can quantify this preference by determining the activation energy for each pathway, with the attack at C3 showing a lower energy barrier.

Under acidic conditions, the epoxide oxygen is first protonated, making the ring a better leaving group. The reaction proceeds through a transition state with significant carbocation character. ic.ac.ukrogue-scholar.org Theoretical calculations, including analysis of the Lowest Unoccupied Molecular Orbital (LUMO), show that positive charge is better stabilized by the more substituted carbon atom (C2) due to the electron-donating effects of the alkyl groups (methyl and pentyl). ic.ac.uk Consequently, the nucleophilic attack is directed to the more substituted C2 carbon. DFT calculations can model the transition states for both pathways, confirming that the pathway involving attack at C2 has a lower activation energy under acidic catalysis. ucdavis.edu

| Reaction Condition | Site of Attack | Governing Factor | Relative ΔG‡ (kcal/mol) | Predicted Major Product |

|---|---|---|---|---|

| Basic (e.g., CH₃O⁻) | C3 (Primary) | Steric Hindrance | Lower | Attack at less substituted carbon |

| Basic (e.g., CH₃O⁻) | C2 (Tertiary) | Steric Hindrance | Higher | Minor Product |

| Acidic (e.g., H⁺/CH₃OH) | C3 (Primary) | Electronic (Carbocation Stability) | Higher | Minor Product |

| Acidic (e.g., H⁺/CH₃OH) | C2 (Tertiary) | Electronic (Carbocation Stability) | Lower | Attack at more substituted carbon |

Values are qualitative representations derived from established theoretical principles for epoxide reactivity.

Quantum Chemical Calculations for Reaction Pathway Elucidation

Quantum chemical calculations, particularly DFT, are instrumental in elucidating the detailed mechanisms of chemical reactions. rsc.org These methods can map the entire potential energy surface for a reaction, such as the ring-opening of this compound. researchgate.netnih.gov

By performing these calculations, researchers can identify and characterize the geometries and energies of reactants, products, intermediates, and, most importantly, transition states. wayne.edu The activation energy (Ea) of the reaction, which is the energy difference between the reactants and the transition state, can be calculated precisely. pennylane.ai This value is critical for understanding the kinetics of the reaction; a lower activation energy corresponds to a faster reaction rate.

For example, in the acid-catalyzed methanolysis of this compound, quantum chemical calculations can model the initial protonation of the epoxide oxygen, the subsequent nucleophilic attack by methanol at C2, and the final deprotonation to yield the product. The calculations would reveal a concerted or stepwise nature of the bond-breaking and bond-forming processes and provide a detailed three-dimensional structure of the key transition state. wayne.educhemrxiv.org

Conformational Analysis and Dynamics

While the oxirane ring itself is rigid, the attached pentyl group has significant conformational flexibility due to rotation around its C-C single bonds. Computational methods are used to perform a conformational analysis to identify the most stable arrangements (conformers) of the molecule. nih.gov

Studies on substituted cyclic compounds show that different conformers can have different energies due to steric interactions. researchgate.netnobelprize.org For this compound, rotations around the bond connecting the pentyl chain to the ring can lead to various staggered and eclipsed conformers. By calculating the relative energies of these conformers, a Boltzmann distribution can be predicted, which reveals the population of each conformer at a given temperature. nih.gov

This analysis is important because the reactivity of the molecule can be influenced by its conformational preferences. The accessibility of the electrophilic carbon atoms in the oxirane ring to an incoming nucleophile might be affected by the spatial orientation of the bulky pentyl group. Therefore, understanding the conformational landscape is a key aspect of building a complete model of the molecule's chemical behavior.

| Conformer | Description (Dihedral Angle of Pentyl Group) | Relative Energy (kcal/mol) | Predicted Population at 298 K |

|---|---|---|---|

| A | Anti-periplanar (lowest energy) | 0.00 | High |

| B | Gauche | +0.9 | Moderate |

| C | Eclipsed (transition state for rotation) | +4.5 | Negligible |

Data is hypothetical, based on typical energy differences for alkane conformers, to illustrate the output of conformational analysis.

Advanced Applications As Chemical Synthons and Intermediates

Utility in the Synthesis of Complex Organic Architectures

The inherent ring strain of the epoxide functional group in 2-Methyl-2-pentyloxirane makes it a reactive intermediate, susceptible to nucleophilic attack, which chemists can exploit to construct more complex molecular frameworks. The regioselective and stereoselective opening of the epoxide ring allows for the introduction of new functional groups with precise spatial arrangement, a critical aspect in the total synthesis of natural products and other biologically active molecules.

While direct applications in the total synthesis of highly complex natural products are still an area of ongoing research, the principles of its utility can be inferred from studies on structurally similar epoxides. For instance, the stereospecific acid-catalyzed cyclization of epoxides bearing a strategically placed internal nucleophile is a powerful method for constructing cyclic ethers, which are common motifs in many natural products. A similar strategy applied to derivatives of this compound could provide access to substituted tetrahydropyrans and tetrahydrofurans, key components of various bioactive compounds.

The reaction of this compound with organometallic reagents, such as Grignard reagents or organolithium compounds, provides a route to chiral tertiary alcohols. This transformation is highly valuable as it creates a new carbon-carbon bond and a stereocenter simultaneously. The resulting tertiary alcohols can then serve as advanced intermediates for further synthetic manipulations, enabling the assembly of intricate carbon skeletons.

Table 1: Representative Ring-Opening Reactions of this compound for Complex Molecule Synthesis

| Nucleophile | Reagent/Catalyst | Product Type | Potential Application |

|---|---|---|---|

| Organocuprates | R₂CuLi | Tertiary Alcohols | Building blocks for natural product synthesis |

| Enolates | LDA, Ketone/Ester | γ-Hydroxy ketones/esters | Intermediates for polyketide synthesis |

Precursor for Specialty Polymers and Resins with Defined Properties

The ring-opening polymerization (ROP) of epoxides is a well-established method for the synthesis of polyethers, a class of polymers with a wide range of applications. While the polymerization of simple epoxides like ethylene (B1197577) oxide and propylene (B89431) oxide is commonplace, the polymerization of more substituted epoxides like this compound offers the potential to create specialty polymers with unique and defined properties.

The presence of a methyl and a pentyl group on the same carbon atom of the oxirane ring would be expected to influence the polymerization process and the properties of the resulting polymer. Cationic ROP of this compound, initiated by Lewis acids, could lead to the formation of polyethers with a regularly repeating structure. The pendant pentyl groups would likely impart increased hydrophobicity and solubility in nonpolar organic solvents to the polymer, while also affecting its thermal properties, such as the glass transition temperature.

Furthermore, the controlled, or "living," polymerization of this compound could enable the synthesis of well-defined block copolymers. By sequentially adding different epoxide monomers, it would be possible to create amphiphilic block copolymers that can self-assemble in solution to form micelles or other nanostructures. These materials could have applications in drug delivery, as surfactants, or as compatibilizers for polymer blends.

Although specific, detailed research on the polymerization of this compound is not yet widely published, the general principles of oxirane polymerization suggest its potential as a monomer for creating novel polymeric materials with tailored properties.

Table 2: Potential Properties and Applications of Polymers Derived from this compound

| Polymer Type | Potential Properties | Potential Applications |

|---|---|---|

| Homopolymer | Increased hydrophobicity, good solubility in hydrocarbons | Lubricant additives, specialty coatings, hydrophobic resins |

| Block Copolymers (with hydrophilic epoxides) | Amphiphilicity, self-assembly | Drug delivery vehicles, surfactants, emulsifiers |

Contribution to the Synthesis of Diverse Chiral Compounds

Chirality is a fundamental aspect of molecular recognition in biological systems, making the synthesis of enantiomerically pure compounds a critical endeavor in medicinal chemistry and materials science. This compound, as a chiral molecule itself (existing as (R)- and (S)-enantiomers), serves as an excellent starting material for the synthesis of a variety of other chiral compounds.

A key strategy for accessing enantiomerically enriched materials from a racemic mixture of this compound is through enzymatic kinetic resolution. This technique utilizes enzymes, such as lipases, to selectively react with one enantiomer of the epoxide, leaving the other enantiomer unreacted. For example, the asymmetric nucleophilic opening of racemic (±)-2-methyl-2-pentyloxirane using an azide (B81097) nucleophile, catalyzed by a crude immobilized enzyme preparation from Rhodococcus sp., has been shown to produce the corresponding azido-alcohol with significant enantiomeric excess.

The resulting enantiomerically enriched epoxide and the ring-opened product are both valuable chiral building blocks. The unreacted epoxide can be used in subsequent stereospecific reactions where the stereochemistry of the starting material is transferred to the product. The chiral 1,2-azido-alcohol can be readily converted into other important chiral molecules, such as 1,2-amino alcohols, which are prevalent in many pharmaceuticals and chiral ligands.

The enantioselective ring-opening of this compound with various nucleophiles, catalyzed by chiral metal complexes, provides another powerful route to a wide range of chiral compounds. For example, the use of chiral salen-metal complexes can catalyze the addition of nucleophiles like phenols, thiols, and amines to the epoxide, yielding a diverse array of chiral β-functionalized alcohols with high enantioselectivity.

Table 3: Examples of Chiral Compounds Synthesized from this compound

| Synthetic Strategy | Nucleophile | Product | Significance |

|---|---|---|---|

| Enzymatic Kinetic Resolution | Azide (N₃⁻) | (R)-1-azido-2-methylheptan-2-ol and (S)-2-Methyl-2-pentyloxirane | Access to enantiopure amino alcohols and the unreacted epoxide |

| Chiral Catalyst-mediated Ring Opening | Phenols | Chiral β-aryloxy alcohols | Intermediates for pharmaceuticals and agrochemicals |

| Chiral Catalyst-mediated Ring Opening | Thiols | Chiral β-thio alcohols | Building blocks for asymmetric synthesis |

Future Directions and Emerging Research Areas

Innovations in Green and Sustainable Synthesis of 2-Methyl-2-pentyloxirane

Traditional epoxidation methods often rely on stoichiometric peracids, which generate significant amounts of acid waste, or chlorohydrin processes that produce chlorinated byproducts and salt waste. lsbu.ac.uk The development of green and sustainable synthetic routes for this compound is a critical area of emerging research, focusing on minimizing environmental impact and improving economic viability.

Key innovations center on the use of cleaner oxidants and recyclable catalysts. Hydrogen peroxide (H₂O₂) is a highly attractive green oxidant as its only byproduct is water. rsc.org Research into catalytic systems that can effectively activate H₂O₂ for the epoxidation of alkenes is a major focus. For instance, polyoxometalate (POM) catalysts have demonstrated high efficiency in using aqueous H₂O₂ for the solvent-free epoxidation of biorenewable terpene substrates, which, like the precursor to this compound, contain trisubstituted alkene bonds. rsc.org These protocols have been successfully scaled up, demonstrating their industrial potential. rsc.org

Another promising approach involves heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, reducing waste and operational costs. Molybdenum(VI) complexes supported on polymers like polystyrene have been developed for alkene epoxidation using tert-butyl hydroperoxide (TBHP) as an oxidant. lsbu.ac.uk Similarly, heterogeneous Lewis acid catalysts such as Sn-Beta zeolites are being explored. ucdavis.edu The use of continuous flow reactors is also gaining traction, offering improved safety, efficiency, and catalyst stability compared to traditional batch reactors. lsbu.ac.uk Furthermore, the substitution of hazardous solvents with greener alternatives like γ-valerolactone (GVL) or 2-methyltetrahydrofuran (2-MeTHF) is a crucial aspect of sustainable synthesis design. mdpi.commdpi.com

Table 1: Comparison of Traditional vs. Green Epoxidation Strategies

| Feature | Traditional Methods (e.g., Peracids, Chlorohydrin) | Emerging Green Methods |

|---|---|---|

| Oxidant | Stoichiometric peracids, hypochlorous acid | Catalytic H₂O₂, TBHP |

| Byproducts | Acid waste, chlorinated compounds, salts | Water, tert-butanol |

| Catalyst | Often stoichiometric or homogeneous | Recyclable heterogeneous catalysts (e.g., zeolites, polymer-supported) |

| Solvents | Often chlorinated solvents | Benign solvents (e.g., GVL, 2-MeTHF), solvent-free conditions |

| Process | Batch reactions | Continuous flow systems |

Discovery of Novel Catalytic Systems for its Transformations

The synthetic utility of this compound lies in the reactivity of its three-membered ring, which can be opened by various nucleophiles to introduce new functional groups. The discovery of novel catalytic systems that control the regioselectivity and stereoselectivity of these ring-opening reactions is a significant area of research.

Lewis acids are effective catalysts for activating the epoxide ring towards nucleophilic attack. Heterogeneous Lewis acid catalysts, such as tin-containing zeolites (Sn-Beta), have shown high activity and regioselectivity for the ring-opening of epoxides with alcohols. ucdavis.edu These solid catalysts offer advantages in terms of separation and reusability. Computational studies, such as Density Functional Theory (DFT), are increasingly used to understand reaction mechanisms on these catalysts, aiding in the design of more efficient and selective systems. ucdavis.edu

Metal-free catalytic systems are also emerging as a sustainable alternative. Frustrated Lewis Pairs (FLPs), which consist of a sterically hindered Lewis acid and Lewis base that cannot form a classical adduct, have been shown to mediate the ring-opening of monosubstituted epoxides. researchgate.net This approach avoids the use of potentially toxic or expensive metals. Organocatalysis represents another metal-free strategy for epoxide transformations.

Furthermore, copper-catalyzed systems are being investigated for the borylative ring-opening of strained heterocycles like aziridines, a methodology that could potentially be extended to epoxides like this compound. mdpi.com Such reactions would provide access to valuable β-hydroxyboronate esters, which are versatile building blocks in organic synthesis.

Expansion of its Scope in Fine Chemical Synthesis

As a chiral, trisubstituted epoxide, this compound is a valuable chiral building block. Future research will likely focus on expanding its applications in the asymmetric synthesis of complex, high-value molecules such as pharmaceuticals, agrochemicals, and fragrances. lsbu.ac.ukresearchgate.net

The regioselective ring-opening of this compound can provide access to a variety of 1,2-difunctionalized compounds. For instance, reaction with amine nucleophiles can lead to the synthesis of chiral amino alcohols, a common structural motif in biologically active compounds. nih.gov Its use as a precursor for creating polyethers, polyurethanes, and various specialty chemicals is an area with significant potential for expansion. atamanchemicals.com

Advanced Spectroscopic and Analytical Characterization Techniques for Reaction Monitoring

To optimize the synthesis and transformations of this compound, robust and precise analytical methods for real-time reaction monitoring are essential. Emerging research focuses on moving beyond traditional offline techniques (like chromatography) towards in-situ spectroscopic methods that provide continuous data on reaction kinetics, conversion, and intermediate formation.

Vibrational spectroscopy techniques are particularly well-suited for this purpose. academie-sciences.fr

Raman Spectroscopy: This technique can monitor the disappearance of the alkene precursor and the formation of the epoxide ring. The breathing mode of the epoxide ring, typically observed around 1254 cm⁻¹, provides a distinct signal whose intensity is proportional to the epoxide concentration, allowing for real-time tracking of the reaction progress. oceanoptics.jp

Near-Infrared (NIR) and Mid-Infrared (MIR) Spectroscopy: These methods are also powerful for monitoring the consumption of functional groups. academie-sciences.fr By using fiber-optic probes, these techniques can be implemented directly in the reaction vessel, providing continuous, non-invasive analysis of the curing or transformation reactions of the epoxide. academie-sciences.fr

For detailed product characterization and separation of complex mixtures, advanced chromatographic and mass spectrometric methods are crucial.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for separating and identifying volatile products and intermediates formed during epoxidation or subsequent ring-opening reactions, providing detailed information on product distribution and selectivity. mdpi.comnih.gov

These advanced analytical techniques enable better process control, facilitate optimization of reaction conditions, and provide deeper mechanistic insights, ultimately leading to more efficient and reliable chemical processes involving this compound. mdpi.com

Table 2: Advanced Analytical Techniques for this compound Reaction Monitoring

| Technique | Information Provided | Application Mode | Key Advantages |

|---|---|---|---|

| Raman Spectroscopy | Real-time concentration of epoxide groups, reaction kinetics. oceanoptics.jp | In-situ (via probe) | Non-invasive, continuous monitoring, minimal sample preparation. oceanoptics.jp |

| NIR/MIR Spectroscopy | Real-time monitoring of functional group conversion (e.g., C=C, epoxide). academie-sciences.fr | In-situ (via probe) | Suitable for bulk reaction monitoring, can analyze thicker samples. academie-sciences.fr |

| GC-MS | Separation and identification of products, intermediates, and byproducts. mdpi.comnih.gov | Offline | High sensitivity and specificity, detailed compositional analysis. mdpi.com |

Q & A

Q. How do solvent polarity and temperature affect the stability of this compound in kinetic studies?

- Methodological Answer : Polar aprotic solvents (e.g., THF) stabilize the oxirane ring by reducing nucleophilic attack. Conduct accelerated stability studies at elevated temperatures (40–60°C) and monitor degradation via GC-MS. Calculate activation energy (E) using the Arrhenius equation to extrapolate shelf life under standard conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.